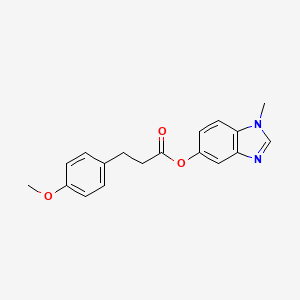

1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate

Description

Properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) 3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20-12-19-16-11-15(8-9-17(16)20)23-18(21)10-5-13-3-6-14(22-2)7-4-13/h3-4,6-9,11-12H,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFQDJWLLMZPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Introduction of the methyl group: The benzimidazole core can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the benzimidazole derivative with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The propanoate ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid.

Mechanistic Notes :

- Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

- Alkaline hydrolysis proceeds via deprotonation of the ester, forming a tetrahedral intermediate.

Electrophilic Aromatic Substitution (EAS)

The benzodiazolyl and methoxyphenyl rings participate in EAS, with regioselectivity dictated by substituents:

Nitration

Halogenation

Oxidation Reactions

The propanoate chain and aromatic systems are susceptible to oxidation:

Reduction Reactions

Selective reduction of functional groups:

Nucleophilic Substitution

The N-methyl group on the benzodiazolyl ring limits substitution, but the ester can participate in transesterification:

| Reaction Conditions | Product | Key Observations | Sources |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl 3-(4-methoxyphenyl)propanoate | Transesterification confirmed via GC-MS; benzodiazolyl group inert. |

Photodegradation

Under UV light, the compound undergoes bond cleavage:

Scientific Research Applications

1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Heterocyclic Core Modifications

- Dabigatran Intermediate (Ethyl Ester Derivative): describes a structurally related benzimidazole derivative, ethyl N-[(2-{[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alaninate (CAS 211915-84-3). Key differences include: Substituents: The dabigatran intermediate incorporates a pyridinyl group, a cyanoaniline side chain, and a β-alaninate ester, whereas the target compound lacks these features. The target compound’s simpler structure may lack this specificity. Molecular Weight: The dabigatran intermediate (C₂₇H₂₆N₆O₃, MW 482.54) is heavier than the target compound, likely due to its additional functional groups .

- Pyrazole Derivatives: and discuss ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, which replaces the benzimidazole core with a pyrazole ring. Substituent Effects: The 4-methylphenyl group (electron-donating) vs. 4-methoxyphenyl (stronger electron-donating) may influence solubility and reactivity. Methoxy groups typically enhance hydrophilicity compared to methyl .

2.2. Ester Group Variations

- Ethyl vs. Benzimidazole Esters :

The target compound’s ester group is anchored to a benzimidazole ring, whereas analogs like the dabigatran intermediate and pyrazole derivatives use ethyl or benzyl esters.- Hydrolytic Stability : Ethyl esters (e.g., in ) are generally more resistant to hydrolysis than aromatic esters due to steric and electronic factors. The benzimidazole ester in the target compound may exhibit intermediate stability.

- Synthetic Accessibility : Ethyl esters are straightforward to synthesize, while benzimidazole-linked esters may require specialized coupling reagents, as inferred from ’s hydrazine-mediated reactions .

2.3. Substituent Effects on Physicochemical Properties

- 4-Methoxyphenyl vs. 4-Methylphenyl: Solubility: The methoxy group’s polarity increases water solubility compared to methyl, as seen in the pyrazole derivative () .

- Benzimidazole vs. Triazole/Oxadiazole: describes triazole and oxadiazole derivatives synthesized via hydrazine hydrate.

2.4. Structural Characterization Techniques

- Crystallography :

SHELX software () is widely used for small-molecule structure determination. Analogs like the pyrazole derivative () were resolved using single-crystal X-ray diffraction, suggesting similar methods could elucidate the target compound’s conformation .- Key Parameters : Bond lengths and angles for benzimidazole derivatives (e.g., C–N distances ~1.33 Å) could be inferred from related structures .

Biological Activity

1-Methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C_{19}H_{20}N_{2}O_{3}

- Molecular Weight : 320.38 g/mol

The structure includes a benzodiazole moiety and a propanoate group substituted with a methoxyphenyl group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have shown activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that certain benzodiazole derivatives had Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL against MRSA, suggesting that structural modifications can enhance antimicrobial efficacy .

| Compound | MIC (µg/mL) | Cytotoxicity (µg/mL) | Hemolytic Activity |

|---|---|---|---|

| 1-Methyl-1H-benzodiazol derivative | ≤0.25 | Non-toxic | None |

| 3-(4-Methoxyphenyl)propanoate | ≤0.50 | Low | None |

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties. For example, studies on related methoxyphenyl derivatives have indicated their potential in reducing inflammation markers in vitro. One study showed that treatment with a methoxyphenyl compound reduced levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory responses .

Study on Neuroinflammation

A case study investigated the effects of a related compound on neuroinflammation associated with Alzheimer's disease. The compound was administered at doses of 5 mg/kg for one month and resulted in significant reductions in amyloid-beta fibril accumulation and cognitive impairment in animal models. The mechanism involved inhibition of the STAT3 signaling pathway, which is known to mediate inflammatory responses in the brain .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study was conducted to evaluate how modifications to the benzodiazole and propanoate groups affect biological activity. The introduction of various substituents on the benzodiazole ring significantly altered both antimicrobial and anti-inflammatory activities. For instance, compounds with electron-donating groups like methoxy exhibited enhanced activity compared to those with electron-withdrawing groups .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate?

- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation, esterification, and heterocyclic ring formation. Key steps:

- Step 1 : React 4-methoxyphenylpropanoic acid with a benzodiazole precursor (e.g., 1-methyl-1H-benzodiazole-5-amine) under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

- Step 2 : Optimize esterification using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in acetone) .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (≥70%) require inert atmospheres (N₂/Ar) and strict temperature control .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to verify methoxy (-OCH₃), benzodiazole, and ester carbonyl (C=O) signals. For example, the methoxyphenyl group shows a singlet at δ ~3.8 ppm, while the benzodiazole protons appear as distinct aromatic multiplets .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~337) and purity (>95%) .

- X-ray crystallography (if crystalline): Resolve bond lengths/angles for the benzodiazole and ester moieties .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., antimicrobial, anti-inflammatory):

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anti-inflammatory : COX-2 inhibition assay (ELISA-based) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

- Controls : Include reference compounds (e.g., indomethacin for anti-inflammatory studies) and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer : Integrate in silico tools with experimental

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., COX-2, bacterial topoisomerases). Focus on the benzodiazole ring’s π-π interactions and methoxyphenyl’s hydrophobic pockets .

- QSAR : Develop quantitative structure-activity relationship models by correlating substituent variations (e.g., methoxy vs. ethoxy) with bioassay results .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Address variability via:

- Orthogonal assays : Validate antimicrobial activity using both agar diffusion and time-kill kinetics .

- Dose-response curves : Ensure IC₅₀/EC₅₀ values are derived from ≥3 independent replicates .

- Meta-analysis : Compare data with structurally similar compounds (e.g., ethyl 3-(4-methoxyphenyl)propanoate derivatives) to identify trends in substituent effects .

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance (p < 0.05) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : Design a SAR study with systematic modifications:

- Core modifications : Replace the benzodiazole with imidazole or triazole rings to assess heterocyclic influence .

- Substituent variation : Synthesize analogs with halogen (Cl, Br) or nitro groups on the methoxyphenyl ring .

- Bioisosteric replacement : Substitute the ester group with amides or carbamates to evaluate metabolic stability .

- Data integration : Use heatmaps or principal component analysis (PCA) to visualize bioactivity clusters .

Q. How to investigate reaction mechanisms for its synthesis or degradation?

- Methodological Answer : Employ mechanistic probes:

- Kinetic studies : Monitor reaction intermediates via in-situ FTIR or LC-MS (e.g., identify acyloxy intermediates in esterification) .

- Isotopic labeling : Use -labeled water to trace hydrolysis pathways of the ester group .

- DFT calculations : Model transition states (e.g., Gaussian 09) for key steps like benzodiazole ring closure .

Cross-Disciplinary and Technical Questions

Q. What purification techniques maximize yield and purity for this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for challenging separations .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for benzodiazole-containing crystals .

- Quality control : Validate purity via elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. How to design a stability study under varying storage conditions?

- Methodological Answer :

- Forced degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Analytical endpoints : Track decomposition via HPLC peak area reduction and LC-MS identification of degradants (e.g., hydrolysis to 3-(4-methoxyphenyl)propanoic acid) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.